molecular formula C19H27NO6S B2359530 (E)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1798404-34-8

(E)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B2359530
CAS RN: 1798404-34-8
M. Wt: 397.49
InChI Key: XKBNMKGXNRMRIL-VOTSOKGWSA-N
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Description

(E)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H27NO6S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Properties

A study on azetidin-2-ones, including compounds similar to the specified chemical, highlighted their potential as antimitotic compounds with different substituents showing varying effects (Twamley, O’Boyle, & Meegan, 2020). Another research indicated that specific azetidin-2-ones, similar in structure, exhibit potent antiproliferative properties, especially against breast cancer cells, due to their interaction with tubulin polymerization (Greene et al., 2016).

Antimicrobial and Antitubercular Activities

Novel azetidin-2-one derivatives have been synthesized and tested for antimicrobial and antitubercular activities, showing promising results against various bacterial and fungal strains (Ilango & Arunkumar, 2011).

Antioxidant Properties

Research on new thiazole derivatives based on azetidin-2-one structure, similar to the compound , revealed significant antioxidant activities, indicating potential for therapeutic applications (Jaishree, Ramdas, Sachin, & Ramesh, 2012).

Catalytic Asymmetric Addition

A study on enantiopure azetidin-2-yl compounds, structurally similar to the specified compound, showed promising results in catalytic asymmetric addition of organozinc reagents to aldehydes, a key process in synthetic organic chemistry (Wang et al., 2008).

Fluorescent Properties

Research exploring the influence of trimethoxy-substituted positions on the fluorescence of heteroaryl chalcone derivatives, structurally related to the specified compound, indicated that these compounds exhibit significant fluorescent properties (Suwunwong, Chantrapromma, & Fun, 2011).

properties

IUPAC Name

(E)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO6S/c1-13(2)12-27(22,23)15-10-20(11-15)18(21)7-6-14-8-16(24-3)19(26-5)17(9-14)25-4/h6-9,13,15H,10-12H2,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBNMKGXNRMRIL-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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